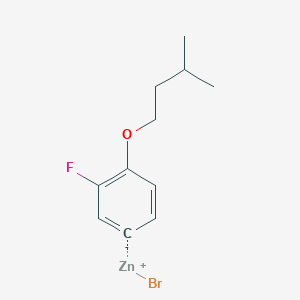
3-Fluoro-4-i-pentyloxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-iso-pentyloxyphenylzinc bromide, 0.25 M in tetrahydrofuran: is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the formation of complex organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-Fluoro-4-iso-pentyloxyphenylzinc bromide typically involves the reaction of 3-Fluoro-4-iso-pentyloxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
3-Fluoro-4-iso-pentyloxyphenyl bromide+Zn→3-Fluoro-4-iso-pentyloxyphenylzinc bromide
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include halides, alkyl halides, and aryl halides.
Conditions: These reactions are typically carried out in the presence of a palladium or nickel catalyst under an inert atmosphere.
Major Products: The major products formed from these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: Employed in the preparation of polymers and other advanced materials.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry:
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Fine Chemicals: Employed in the production of specialty chemicals for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-iso-pentyloxyphenylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is facilitated by the presence of the fluoro and iso-pentyloxy groups, which stabilize the intermediate and enhance its reactivity .
Comparaison Avec Des Composés Similaires
- 3-Fluoro-4-n-pentyloxyphenylzinc bromide
- 3-Fluoro-4-iso-butoxyphenylzinc bromide
Comparison:
- Reactivity: 3-Fluoro-4-iso-pentyloxyphenylzinc bromide is unique in its reactivity due to the presence of the iso-pentyloxy group, which provides steric hindrance and electronic effects that enhance its nucleophilicity.
- Applications: While similar compounds may also be used in organic synthesis, the specific structure of 3-Fluoro-4-iso-pentyloxyphenylzinc bromide makes it particularly valuable in the synthesis of certain complex molecules .
Propriétés
Formule moléculaire |
C11H14BrFOZn |
|---|---|
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-2-(3-methylbutoxy)benzene-5-ide |
InChI |
InChI=1S/C11H14FO.BrH.Zn/c1-9(2)7-8-13-11-6-4-3-5-10(11)12;;/h4-6,9H,7-8H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
SAWBALMUWRQNIO-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCOC1=C(C=[C-]C=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















